molecular formula C16H17N3O2 B1517060 N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide CAS No. 1020054-02-7

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide

Cat. No.: B1517060
CAS No.: 1020054-02-7
M. Wt: 283.32 g/mol
InChI Key: LYHFJUSNHFDHJA-UHFFFAOYSA-N
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Description

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is a useful research compound. Its molecular formula is C16H17N3O2 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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Biological Activity

N-{4-[Acetyl(methyl)amino]phenyl}-3-aminobenzamide is a derivative of the aminobenzamide class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This compound is characterized by its structural features that facilitate interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)N(C)C1=CC=C(C=C1)C(=O)N2=CC(=CC=C2)N

This compound's unique functional groups allow it to participate in various biochemical interactions, contributing to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of aminobenzamide can inhibit cancer cell proliferation through multiple mechanisms, including the modulation of apoptosis and cell cycle regulation. For example, certain aminobenzamide derivatives have shown significant activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against Hepatitis B Virus (HBV). A study demonstrated that aminobenzamide derivatives could enhance intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. This suggests that this compound may serve as a potential therapeutic agent against HBV by leveraging the antiviral mechanisms associated with A3G .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. For instance, inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial for glucose metabolism, has been linked to certain aminobenzamide derivatives. By inhibiting DPP-IV, these compounds can enhance insulin secretion and improve glycemic control in diabetic models .

Case Studies and Research Findings

  • Anticancer Study : A compound similar to this compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability and increased apoptosis markers .
  • Antiviral Study : In vitro studies demonstrated that the compound significantly reduced HBV replication in HepG2 cells, correlating with increased levels of A3G .
  • DPP-IV Inhibition : A series of aminobenzamide derivatives were evaluated for their DPP-IV inhibitory activity, with some compounds showing up to 38% inhibition at 100 μM concentration, indicating a promising avenue for diabetes treatment .

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-3-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11(20)19(2)15-8-6-14(7-9-15)18-16(21)12-4-3-5-13(17)10-12/h3-10H,17H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHFJUSNHFDHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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